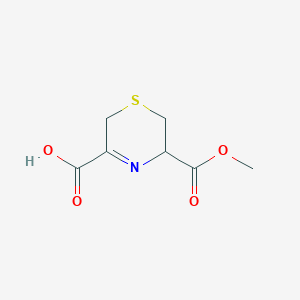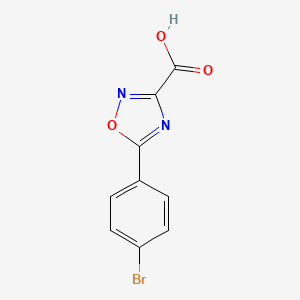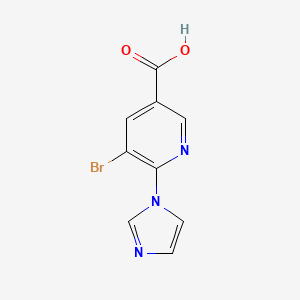
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
Descripción general
Descripción
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a chemical compound that is used in life sciences . It is a type of imidazole derivative , which are known for their significant biological activity .
Synthesis Analysis
Imidazole derivatives, such as 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, have been synthesized using various methods over the years . These methods have been used to prepare imidazole derivatives that have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressants .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives, including 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, have been involved in various chemical reactions. For instance, they have been used in the synthesis of benzimidazole derivatives .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is 189.17 g/mol . It has a topological polar surface area of 68 Ų . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Synthesis of Imidazole Derivatives
Imidazoles are crucial scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid serves as a versatile intermediate in the synthesis of various imidazole derivatives . These derivatives have potential applications ranging from pharmaceuticals to agrochemicals, highlighting the compound’s significance in synthetic organic chemistry.
Mecanismo De Acción
While the specific mechanism of action for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is not mentioned in the retrieved papers, imidazole derivatives are known for their broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
The future directions for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid and other imidazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could lead to the development of new drugs that can address various therapeutic diseases .
Propiedades
IUPAC Name |
5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAJFHJCTNGAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
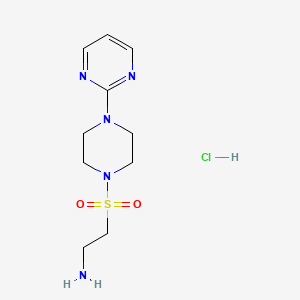
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)

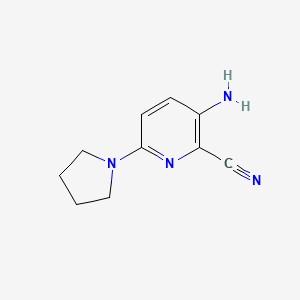
![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)

